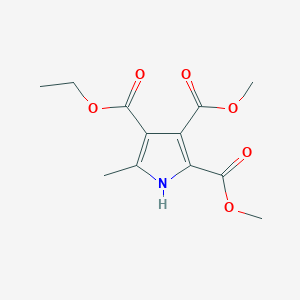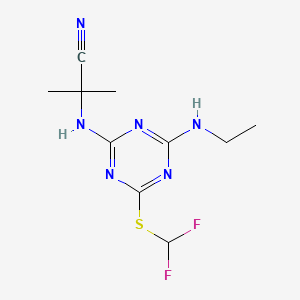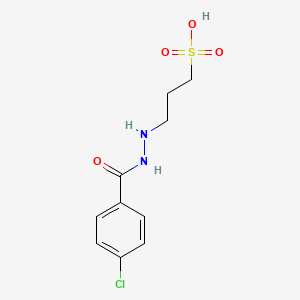
3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a hydrazinyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the chlorobenzoyl hydrazine intermediate. This intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoyl hydrazine: Shares the chlorobenzoyl and hydrazine groups but lacks the sulfonic acid group.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the chlorobenzoyl and hydrazine groups.
Uniqueness
3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
106710-46-7 |
|---|---|
Formule moléculaire |
C10H13ClN2O4S |
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
3-[2-(4-chlorobenzoyl)hydrazinyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13ClN2O4S/c11-9-4-2-8(3-5-9)10(14)13-12-6-1-7-18(15,16)17/h2-5,12H,1,6-7H2,(H,13,14)(H,15,16,17) |
Clé InChI |
XISPRUCSWXRAPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NNCCCS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




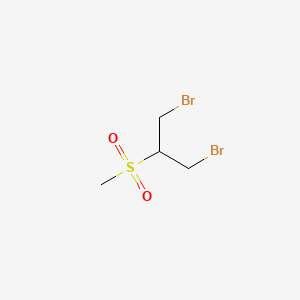

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
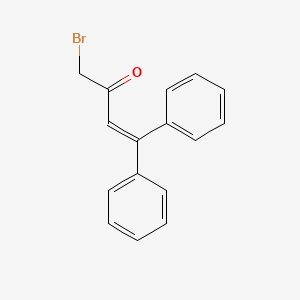
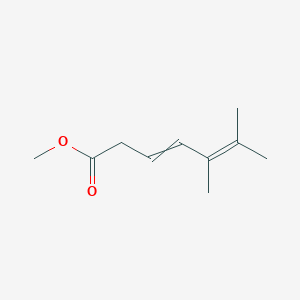
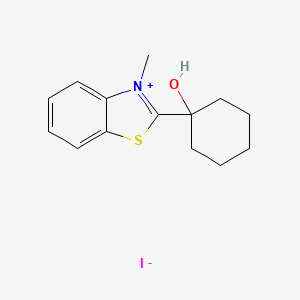
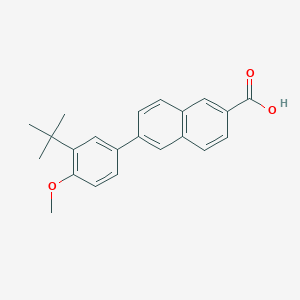
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
